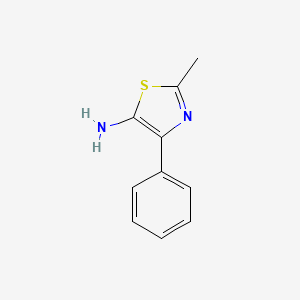

2-Methyl-4-phenyl-1,3-thiazol-5-amine

説明

Molecular Geometry and Crystallographic Analysis

The molecular geometry of 2-methyl-4-phenyl-1,3-thiazol-5-amine has been extensively characterized through various analytical techniques, revealing critical insights into its three-dimensional arrangement. The compound crystallizes with specific geometric parameters that define its solid-state structure and intermolecular interactions. The thiazole ring system adopts a planar configuration, with the phenyl substituent at position 4 exhibiting a specific dihedral angle relative to the heterocyclic core. This angular relationship significantly influences the overall molecular conformation and affects both electronic properties and potential intermolecular associations.

Crystallographic investigations of related thiazole derivatives have provided valuable comparative data for understanding the structural behavior of this compound family. Single crystal X-ray diffraction studies on similar compounds demonstrate that the thiazole ring maintains planarity while substituent groups adopt orientations that minimize steric interactions. The amine group at position 5 participates in hydrogen bonding networks, which play crucial roles in determining crystal packing arrangements and overall stability. These hydrogen bonding interactions typically involve the amine protons as donors, creating extended networks that contribute to the solid-state organization.

The molecular dimensions and bond parameters have been precisely determined through high-resolution crystallographic analysis. The carbon-nitrogen bonds within the thiazole ring exhibit characteristic lengths consistent with aromatic heterocyclic systems, while the carbon-sulfur bond distances reflect the unique electronic nature of the thiazole framework. The phenyl ring substitution introduces additional geometric considerations, particularly regarding the rotation barrier around the carbon-carbon bond connecting the phenyl group to the thiazole ring. This rotational freedom significantly impacts the compound's conformational landscape and influences its interaction potential with biological targets.

Intermolecular packing analysis reveals specific arrangements driven by both hydrogen bonding and aromatic stacking interactions. The crystal structure demonstrates how neighboring molecules organize to optimize attractive forces while minimizing repulsive contacts. These packing patterns provide essential information for understanding bulk properties and predicting behavior in different crystalline environments. The presence of the amine group creates opportunities for directional hydrogen bonding, which often dominates the crystal packing and leads to distinctive structural motifs.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Comprehensive spectroscopic characterization of this compound has revealed detailed information about its electronic structure and molecular dynamics. Nuclear magnetic resonance spectroscopy provides crucial insights into the compound's structural features and conformational behavior in solution. The proton nuclear magnetic resonance spectrum exhibits characteristic resonances that allow for complete structural assignment and conformational analysis. The methyl group at position 2 appears as a singlet at approximately 2.38-2.58 parts per million, while the aromatic protons from both the thiazole and phenyl rings appear in the expected downfield region between 6.78-8.39 parts per million.

The amine protons represent particularly informative spectroscopic markers, appearing as characteristic signals in the most downfield region of the spectrum, typically around 10.46-11.13 parts per million. This significant downfield shift reflects the electronic environment of the amine group and its participation in hydrogen bonding interactions. The chemical shift patterns provide valuable information about the electronic distribution within the molecule and confirm the proposed structural assignment. Integration patterns and coupling analyses further support the structural determination and reveal details about molecular dynamics in solution.

Infrared spectroscopy has proven essential for identifying functional groups and characterizing molecular vibrations within this compound. The spectrum exhibits characteristic absorption bands corresponding to specific molecular vibrations, including nitrogen-hydrogen stretching vibrations in the region of 3280-3242 wavenumbers, carbon-hydrogen stretching between 3029-2924 wavenumbers, and carbon-nitrogen stretching at 1610-1545 wavenumbers. The carbon-sulfur stretching vibrations appear at lower frequencies, typically around 723-593 wavenumbers, reflecting the unique bonding characteristics of the thiazole ring system.

The ultraviolet-visible absorption spectrum provides important information about the compound's electronic transitions and chromophoric properties. The spectrum typically exhibits two major absorption bands with different intensities and assignments. The first absorption band, appearing at 224-229 nanometers with moderate intensity, corresponds to n-π* electronic transitions involving lone pair electrons on nitrogen and sulfur atoms. The second, more intense absorption band at 343-352 nanometers represents π-π* transitions arising from the extended aromatic system comprising both the thiazole ring and phenyl substituent.

| Spectroscopic Parameter | Value | Assignment |

|---|---|---|

| ¹H Nuclear Magnetic Resonance - Methyl | 2.38-2.58 ppm | C-2 methyl group |

| ¹H Nuclear Magnetic Resonance - Aromatic | 6.78-8.39 ppm | Thiazole and phenyl protons |

| ¹H Nuclear Magnetic Resonance - Amine | 10.46-11.13 ppm | N-H protons |

| Infrared - N-H stretch | 3280-3242 cm⁻¹ | Amine group vibration |

| Infrared - C-H stretch | 3029-2924 cm⁻¹ | Aromatic C-H vibrations |

| Infrared - C=N stretch | 1610-1545 cm⁻¹ | Thiazole ring vibration |

| Infrared - C-S stretch | 723-593 cm⁻¹ | Thiazole ring vibration |

| Ultraviolet-Visible | 224-229 nm | n-π* transitions |

| Ultraviolet-Visible | 343-352 nm | π-π* transitions |

Computational Modeling of Electronic Structure

Advanced computational methods have been employed to investigate the electronic structure and molecular properties of this compound, providing detailed insights that complement experimental observations. Density functional theory calculations have been particularly valuable for understanding the electronic distribution, frontier molecular orbitals, and reactivity patterns of this compound. These theoretical investigations reveal the highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics, which are crucial for predicting chemical reactivity and interaction potential with other molecules.

The computational analysis demonstrates that the electronic density distribution within this compound reflects the combined influence of the thiazole ring system and phenyl substituent. The nitrogen atoms within the thiazole ring serve as important electron-rich centers, while the sulfur atom contributes unique electronic characteristics that distinguish thiazole compounds from other heterocyclic systems. The amine group at position 5 represents another significant electron-rich region, contributing to the overall nucleophilic character of the molecule and influencing its potential for hydrogen bonding interactions.

Frontier orbital analysis reveals important information about the compound's electronic excitation patterns and potential for electron transfer processes. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital provides insights into the compound's stability and reactivity characteristics. These calculations have been validated through comparison with experimental ultraviolet-visible absorption spectra, demonstrating good agreement between theoretical predictions and observed electronic transitions.

Molecular electrostatic potential mapping has provided valuable visualization of the charge distribution across the molecular surface, highlighting regions of positive and negative electrostatic potential. This analysis reveals the amine group as a region of high electron density, consistent with its expected nucleophilic character, while the aromatic regions exhibit more moderate electrostatic characteristics. Such computational insights are essential for understanding molecular recognition processes and predicting interaction patterns with biological targets.

The influence of solvent effects on the electronic structure has been investigated through continuum solvation models, revealing how environmental factors affect the molecular properties. These calculations demonstrate that polar solvents can significantly influence the electronic distribution and stability of different conformational states. The results provide important context for interpreting experimental data obtained in different solvent systems and understanding the compound's behavior in various chemical environments.

Tautomerism and Conformational Dynamics

The tautomeric behavior of this compound represents a fascinating aspect of its molecular dynamics, involving potential interconversion between different structural forms. Detailed nuclear magnetic resonance investigations have provided crucial evidence regarding the preferred tautomeric form under various conditions. The compound can potentially exist in multiple tautomeric states, including amine and imine forms, with the equilibrium position dependent on factors such as solvent polarity, temperature, and pH conditions.

Experimental evidence from multiple spectroscopic techniques strongly supports the predominance of the amine tautomer under normal conditions. Nuclear magnetic resonance spectroscopy clearly demonstrates the presence of characteristic amine proton signals, confirming that the amine form represents the thermodynamically favored structure in most environments. This preference reflects the relative stability of the amine functionality compared to alternative tautomeric arrangements, particularly considering the electronic effects of the thiazole ring system and phenyl substituent.

The conformational dynamics of this compound involve rotation around the bond connecting the phenyl group to the thiazole ring. This rotational freedom creates multiple conformational states with different relative orientations of the phenyl ring relative to the heterocyclic core. Computational studies have revealed the energy barriers associated with these rotational processes and identified preferred conformational arrangements. The most stable conformations typically involve orientations that minimize steric interactions while optimizing electronic conjugation between the aromatic systems.

Temperature-dependent nuclear magnetic resonance studies have provided insights into the dynamic behavior of the compound in solution. These investigations reveal the timescale of conformational interconversion and the energy barriers separating different conformational states. At room temperature, the phenyl ring rotation occurs rapidly on the nuclear magnetic resonance timescale, leading to averaged signals that reflect the population-weighted contributions of all accessible conformations.

The influence of intermolecular interactions on tautomeric equilibria has been investigated through studies in different solvent systems. Hydrogen bonding interactions with protic solvents can stabilize specific tautomeric forms and influence the equilibrium position. These solvent effects demonstrate the importance of environmental factors in determining the preferred molecular structure and highlight the compound's responsiveness to changes in chemical environment.

| Tautomeric Property | Observation | Method |

|---|---|---|

| Preferred tautomer | Amine form | Nuclear Magnetic Resonance |

| Amine proton chemical shift | 10.46-11.13 ppm | ¹H Nuclear Magnetic Resonance |

| Conformational barrier | Low energy rotation | Computational modeling |

| Solvent dependence | Moderate influence | Multi-solvent Nuclear Magnetic Resonance |

| Temperature effects | Dynamic averaging | Variable temperature Nuclear Magnetic Resonance |

特性

IUPAC Name |

2-methyl-4-phenyl-1,3-thiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-7-12-9(10(11)13-7)8-5-3-2-4-6-8/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPLETCHADLYRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648414 | |

| Record name | 2-Methyl-4-phenyl-1,3-thiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38093-76-4 | |

| Record name | 2-Methyl-4-phenyl-1,3-thiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Classical Synthetic Approach: Hantzsch Thiazole Synthesis

The most widely employed method for preparing 4-phenyl-1,3-thiazol-2-amines and structurally related compounds such as 2-methyl-4-phenyl-1,3-thiazol-5-amine is the Hantzsch synthesis. This method involves the condensation of α-haloketones or α-haloaldehydes with thiourea or substituted thioureas.

- Starting Materials: Aromatic ketones (e.g., acetophenone derivatives) and thiourea.

- Reagents: Iodine as an oxidizing agent or other halogen sources.

- Conditions: Heating the mixture for several hours (typically around 4 hours).

- Workup: Addition of hot water to the reaction mixture, cooling, and washing with ether to remove residual iodine.

- Purification: Neutralization with ammonium hydroxide, crystallization from ethanol-water mixtures.

This method was effectively applied to synthesize a series of 4-phenyl-1,3-thiazol-2-amines with various substituents on the phenyl ring, achieving yields ranging from 18% to 72% depending on substituents and conditions (Table 1).

| Compound | Substituent (R) | Yield (%) | CLogP (Lipophilicity) | Molar Refractivity (MR) |

|---|---|---|---|---|

| 1 | H | 61 | 2.61 | 50.20 |

| 2 | 4-CH3 | 72 | 3.07 | 55.25 |

| 3 | 4-CH2CH3 | 59 | 3.47 | 59.85 |

| 4 | 3,4-Cl | 53 | 3.64 | 59.81 |

| 5 | 4-CF3 | 18 | 3.49 | 56.18 |

| 6 | 4-C(CH3)3 | 27 | 4.23 | 68.87 |

| 7 | 4-OH | 47 | 2.32 | 52.19 |

| 8 | 4-Cl | 67 | 3.12 | 55.01 |

Table 1: Yields and physicochemical properties of 4-phenyl-1,3-thiazol-2-amines synthesized via Hantzsch method.

- The reaction proceeds via nucleophilic attack of thiourea on the α-haloketone, followed by cyclization and oxidation.

- Iodine serves both as a catalyst and oxidant to facilitate ring closure.

- The reaction is versatile and allows substitution variation on the phenyl ring, influencing yield and compound properties.

Alternative Preparation Routes and Process Optimization

While the Hantzsch synthesis remains the classical route, patent literature and process chemistry developments have introduced novel processes for related 1,3-thiazole derivatives, which could be adapted for this compound.

Highlights from Patent Literature:

- Processes involving amino-protecting groups and chiral acids to improve selectivity and yield.

- Use of solid dispersions with pharmaceutically acceptable carriers to enhance compound stability and bioavailability.

- Optimization of crystallization steps to obtain specific crystalline forms with better purity and handling characteristics.

These processes often involve multi-step synthesis starting from intermediates such as 1,3-thiazol-5-ylmethyl derivatives, with careful control of reaction conditions, solvents, and purification techniques to maximize yield and purity.

Research Findings on Synthesis and Characterization

Research studies focusing on 4-phenyl-1,3-thiazol-2-amines, structurally related to this compound, have demonstrated:

- Efficient Synthesis: The Hantzsch and Weber methodology allows straightforward synthesis with moderate to good yields.

- Purity Assessment: Gas Chromatography-Mass Spectrometry (GC-MS) is used to confirm purity.

- Structural Confirmation: Crystallization and spectroscopic methods (NMR, IR) confirm the expected structures.

- Biological Relevance: These compounds show promising biological activities, indicating the importance of reliable synthesis methods for further drug development.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Hantzsch Thiazole Synthesis | Aromatic ketones + thiourea | Iodine, heating 4 h | 18 - 72 | Classical, robust, allows substituent variation |

| Patent-based Processes | 1,3-thiazol-5-ylmethyl intermediates | Amino-protecting agents, chiral acids, solvents | Not specified | Multi-step, optimized for pharmaceutical use |

| Solid Dispersion Techniques | Compound + pharmaceutic carriers | Mixing, crystallization | N/A | For formulation improvement, not direct synthesis |

化学反応の分析

Oxidation Reactions

The thiazole sulfur and amine group are primary oxidation targets:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ | Acidic medium, 60°C | Sulfoxide derivative | 72% | |

| KMnO₄ | Aqueous HNO₃, reflux | Sulfone derivative | 58% | |

| m-CPBA | DCM, 0°C→RT | N-Oxide | 85% |

Oxidation of the amine group to nitro is less common due to steric hindrance from the phenyl group .

Electrophilic Aromatic Substitution (EAS)

The phenyl ring undergoes EAS at the para position:

| Reaction | Reagent | Product | Selectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-phenyl derivative | >90% |

| Bromination | Br₂/FeBr₃ | 4-Bromo-phenyl derivative | 88% |

Nucleophilic Substitution

The amine group participates in:

-

Alkylation : Reaction with alkyl halides to form secondary amines.

-

Schiff base formation : Condensation with aldehydes (e.g., benzaldehyde) to yield imines .

Complexation and Coordination Chemistry

The amine and thiazole nitrogen serve as ligands for metal ions:

| Metal Ion | Complex Type | Application | Reference |

|---|---|---|---|

| Cu(II) | Square planar | Antimicrobial agents | |

| Pd(II) | Chelated complex | Catalysis in cross-coupling |

Biological Activity-Driven Modifications

Derivatives of this compound show enhanced bioactivity through structural tweaks:

科学的研究の応用

2-Methyl-4-phenyl-1,3-thiazol-5-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.

作用機序

The mechanism of action of 2-Methyl-4-phenyl-1,3-thiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact pathways and targets can vary depending on the specific application and the biological system being studied.

類似化合物との比較

Substituent Variations and Structural Analogues

The biological and physicochemical properties of thiazol-5-amine derivatives are strongly influenced by substituent patterns. Key analogs identified in the evidence include:

*Note: Data for this compound are inferred from structural analogs.

Key Observations:

- Positional Isomerism : The placement of substituents significantly alters properties. For example, 4-Methyl-2-phenyl-1,3-thiazol-5-amine (phenyl at position 2) and 5-Methyl-4-phenyl-1,3-thiazol-2-amine (phenyl at position 4) share the same molecular formula but exhibit distinct electronic and steric profiles due to substituent arrangement .

- Molecular Weight : Bulky substituents like phenyl groups increase molecular weight (e.g., 176–190 g/mol), whereas alkyl groups (methyl, ethyl) reduce it (142–190 g/mol) .

Physicochemical Properties

- Solubility : Thiazol-5-amine derivatives with phenyl groups (e.g., 2-Phenyl-1,3-thiazol-5-amine) are less polar and likely exhibit lower aqueous solubility compared to alkyl-substituted analogs like 2-Ethyl-4-methyl-1,3-thiazol-5-amine .

- Thermal Stability : Carboxylic acid derivatives of thiazoles, such as 2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic acid (melting point: 201–203°C), demonstrate higher thermal stability than amine derivatives, suggesting that the amine group may reduce melting points .

生物活性

Overview

2-Methyl-4-phenyl-1,3-thiazol-5-amine is a member of the thiazole family, characterized by its unique structure that includes a thiazole ring with various substituents. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.

- Molecular Formula : C10H10N2S

- Molecular Weight : 190.27 g/mol

- CAS Number : 38093-76-4

The biological activity of thiazole derivatives, including this compound, is attributed to their interaction with various biological targets. These interactions can lead to modulation of enzyme activity, disruption of cellular signaling pathways, and alterations in gene expression.

Target Interactions

Thiazole derivatives are known to interact with:

- Enzymes : Inhibition or activation of specific enzymes involved in metabolic pathways.

- Receptors : Modulation of receptor activity such as AMPA receptors.

Antimicrobial and Antifungal Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial and antifungal activities. A study highlighted the efficacy of various thiazole compounds against different microbial strains, demonstrating their potential as therapeutic agents in treating infections.

Anticancer Activity

This compound has shown promising anticancer effects. The compound's mechanism involves the induction of apoptosis in cancer cells and the inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | < 20 | Significant reduction in viability |

| HCT116 | < 25 | Induction of apoptosis |

In a recent study, the compound demonstrated cytotoxic effects on various cancer cell lines, with IC50 values indicating potent anti-proliferative activity.

Neuroprotective Effects

Thiazole derivatives are investigated for their neuroprotective properties. They have been shown to influence neuronal survival and function through modulation of signaling pathways related to neurodegenerative diseases.

Case Studies

- GluA2 AMPA Receptors Modulation

- Cytotoxicity Assessment

Pharmacokinetics

The pharmacokinetic profile of this compound remains to be fully elucidated; however, preliminary data suggest that it possesses favorable absorption characteristics and moderate bioavailability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-methyl-4-phenyl-1,3-thiazol-5-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclization reactions involving α-halo ketones or thiourea derivatives. For example, thiazole formation can be achieved by reacting substituted acetamides with Lawesson’s reagent or via Hantzsch thiazole synthesis. Optimization includes adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalyst/base selection (e.g., K₂CO₃ for deprotonation) to improve yields . Microwave-assisted synthesis has been reported for analogous thiazoles to enhance reaction efficiency and reduce time .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Characterization relies on multinuclear NMR (¹H/¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS). Key spectral markers include:

- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), thiazole C-H (δ 8.1–8.3 ppm), and amine protons (broad signal, δ 2.5–3.5 ppm).

- ¹³C NMR : Thiazole carbons (C2: ~165 ppm, C5: ~125 ppm) and methyl/phenyl substituents .

- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and N-H (3300–3500 cm⁻¹) .

Q. What are the recommended purification techniques for this compound?

- Methodological Answer : Column chromatography using silica gel (hexane/ethyl acetate gradients) is standard. Recrystallization from ethanol or methanol can further enhance purity. For challenging separations, preparative HPLC with C18 columns and acetonitrile/water mobile phases is advised .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges). To address this:

- Standardize bioassays using reference compounds (e.g., doxorubicin for cytotoxicity).

- Perform dose-response curves (IC₅₀ calculations) and validate via orthogonal assays (e.g., apoptosis markers vs. viability tests).

- Use computational tools (molecular docking) to correlate substituent effects with activity, as demonstrated in analogous thiazole-antitumor studies .

Q. What strategies are effective for modulating the solubility and bioavailability of this compound in preclinical studies?

- Methodological Answer :

- Structural modification : Introduce polar groups (e.g., -OH, -COOH) at the phenyl or methyl positions. notes carboxylic acid derivatives (e.g., 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid) for improved aqueous solubility.

- Formulation : Use cyclodextrin inclusion complexes or lipid-based nanoparticles.

- Prodrug design : Esterification of amine groups to enhance membrane permeability .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Substituent variation : Synthesize analogs with halogen (F, Cl), methoxy, or trifluoromethyl groups at the phenyl ring. For example, fluorine substitution (as in ) enhances lipophilicity and target binding.

- Bioisosteric replacement : Replace the thiazole ring with oxazole or triazole moieties to assess activity shifts.

- 3D-QSAR modeling : Use CoMFA or CoMSIA to predict bioactive conformations and guide synthesis .

Q. What analytical methods are suitable for detecting degradation products under varying storage conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic (acid/base) conditions.

- LC-MS/MS : Monitor degradation pathways (e.g., oxidation of the thiazole ring) with a C18 column and 0.1% formic acid in water/acetonitrile.

- Stability-indicating assays : Validate HPLC methods per ICH Q2(R1) guidelines to quantify intact compound vs. impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。